

What is N-Acetylornithine-d2 and its chemical properties

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Compound of Interest

Compound Name: **N-Acetylornithine-d2**

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N-Acetylornithine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Acetylornithine-d2**, a deuterated derivative of N-Acetylornithine. While specific experimental data for the d2 variant is limited, this document extrapolates from the well-documented properties of N-Acetylornithine, offering insights into its chemical characteristics, biological significance, and relevant experimental methodologies.

Core Chemical Properties

N-Acetylornithine-d2 is an isotopically labeled form of N-Acetylornithine, an acetylated derivative of the amino acid ornithine. The deuterium labeling provides a valuable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based analyses.

Quantitative Chemical Data

The following table summarizes the key chemical properties of both **N-Acetylornithine-d2** and its non-deuterated counterpart, N-Acetyl-L-ornithine.

Property	N-Acetylornithine-d2	N-Acetyl-L-ornithine	Reference
Molecular Formula	C ₇ H ₁₂ D ₂ N ₂ O ₃	C ₇ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	176.21 g/mol	174.20 g/mol	[1] [2]
Monoisotopic Mass	174.100442324 Da	[3]	
IUPAC Name	(2S)-5-amino-2-acetamidopentanoic acid-d2	(2S)-5-amino-2-acetamidopentanoic acid	[2]
Synonyms	Na-Acetyl-L-ornithine-d2	N-acetylornithine, N2-acetyl-L-ornithine	
CAS Number	6205-08-9		
Water Solubility	100 mg/mL (574.05 mM)		
DMSO Solubility	Insoluble	Insoluble	
pKa (strongest acidic)	3.815		
pKa (strongest basic)	9.904		

Biological Significance and Metabolic Pathways

N-Acetylornithine is a key intermediate in the biosynthesis of arginine from glutamate in microorganisms and plants. It also plays a role in the urea cycle and the metabolism of amino groups. In humans, it is a minor component of deproteinized blood plasma and is found in urine.

Arginine Biosynthesis Pathway

N-Acetylornithine is a central molecule in the cyclic pathway of arginine biosynthesis. The pathway involves the acetylation of glutamate, which then undergoes a series of reactions to form N-Acetylornithine. This is subsequently converted to ornithine, a direct precursor of arginine.



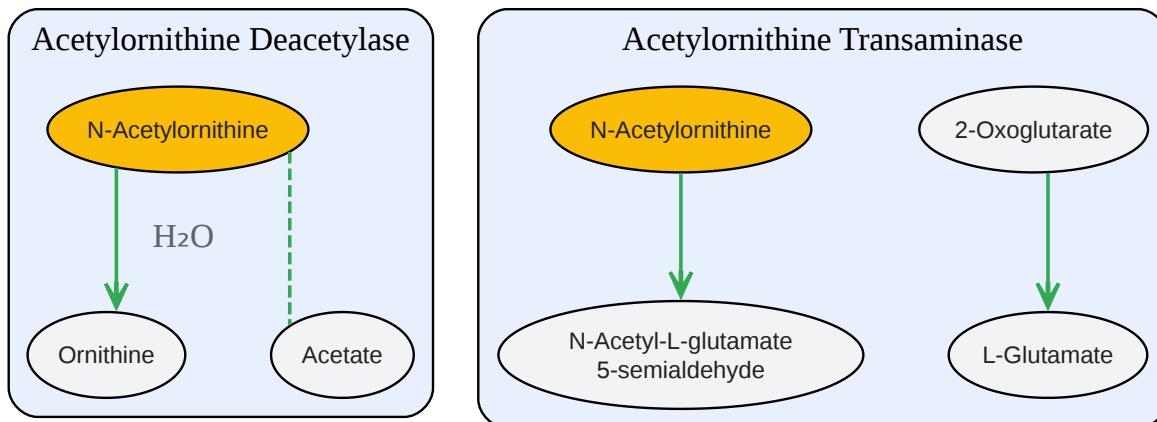
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Caption: Simplified pathway of Arginine biosynthesis.

N-Acetylornithine Metabolism

N-Acetylornithine can be acted upon by two key enzymes: Acetylornithine deacetylase and Acetylornithine transaminase.

- Acetylornithine deacetylase (AOD) hydrolyzes N-Acetylornithine to yield ornithine and acetate. This reaction is a critical step in recycling the acetyl group in the arginine biosynthesis cycle.
- Acetylornithine transaminase (ACOAT) transfers the amino group from N-Acetylornithine to 2-oxoglutarate, producing N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.



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Caption: Enzymatic reactions involving N-Acetylornithine.

Experimental Protocols

While specific protocols for **N-Acetylornithine-d2** are not readily available, the following methodologies for N-Acetylornithine can be adapted. The primary modification would be the adjustment of mass spectrometry parameters to account for the mass difference of the deuterated internal standard.

Synthesis of Nδ-Acetylornithine

This protocol describes the chemical synthesis of Nδ-acetylornithine, a structural isomer of Nα-acetylornithine.

Materials:

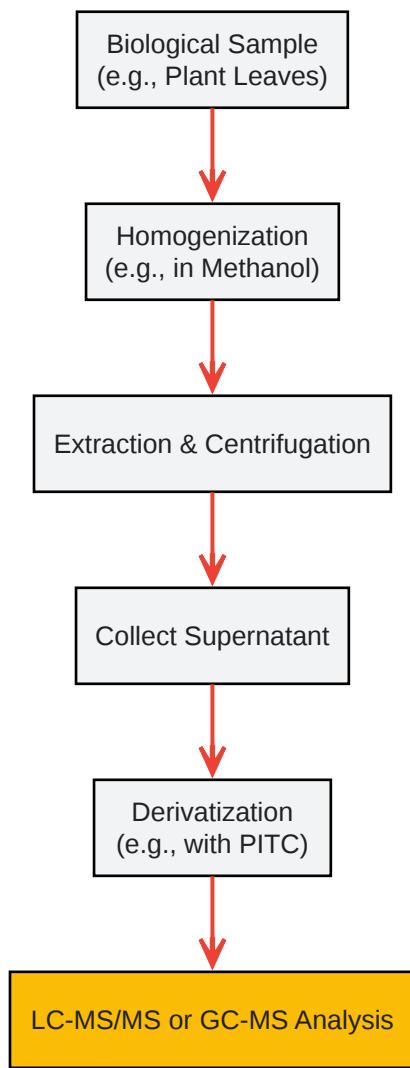
- L-Ornithine monohydrochloride
- 4-Nitrophenyl acetate
- 2 M NaOH
- Ethyl acetate
- Water

Procedure:

- Dissolve 0.5 g (5.95 mmol) of L-Ornithine monohydrochloride in 5 mL of water.
- Adjust the pH of the solution to 11 with 2 M NaOH.
- Add 1.07 g (11.9 mmol) of 4-Nitrophenyl acetate to the solution and stir the mixture on ice.
- Continue stirring at room temperature for 4 hours.
- Concentrate the mixture to dryness using a rotary evaporator.
- Dissolve the residue in 2 mL of water.
- Partition the aqueous solution repeatedly with ethyl acetate to remove impurities. The product remains in the aqueous phase.

Extraction and Analysis from Biological Samples

This outlines a general workflow for the extraction and analysis of N-Acetylornithine from plant tissue, which can be adapted for other biological matrices.



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Caption: General workflow for N-Acetylornithine analysis.

Detailed Steps:

- Sample Preparation: Homogenize the biological sample in a suitable solvent, such as methanol, to precipitate proteins and extract metabolites.

- Extraction: Centrifuge the homogenate to pellet the precipitated material. Collect the supernatant containing the extracted metabolites.
- Derivatization (Optional but often necessary for GC-MS): The extracted N-Acetylornithine may be derivatized to increase its volatility and improve chromatographic separation. Phenylisothiocyanate (PITC) can be used for this purpose.
- Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). **N-Acetylornithine-d2** would serve as an excellent internal standard for accurate quantification. The mass transitions for both the analyte and the deuterated standard would need to be optimized on the mass spectrometer.

Conclusion

N-Acetylornithine-d2 is a valuable tool for researchers in metabolomics and drug development. Its properties, largely inferred from its non-deuterated analog, place it as a key player in amino acid metabolism. The provided information on its chemical properties, biological roles, and analytical methodologies serves as a foundational guide for its application in scientific research. The use of stable isotope-labeled standards like **N-Acetylornithine-d2** is crucial for robust and accurate quantification in complex biological systems.

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